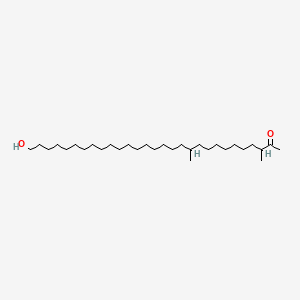

29-Hydroxy-3,11-dimethylnonacosan-2-one

描述

属性

CAS 编号 |

60789-53-9 |

|---|---|

分子式 |

C31H62O2 |

分子量 |

466.8 g/mol |

IUPAC 名称 |

29-hydroxy-3,11-dimethylnonacosan-2-one |

InChI |

InChI=1S/C31H62O2/c1-29(26-22-18-16-19-23-27-30(2)31(3)33)25-21-17-14-12-10-8-6-4-5-7-9-11-13-15-20-24-28-32/h29-30,32H,4-28H2,1-3H3 |

InChI 键 |

ZAZXSLQAPIQFJA-UHFFFAOYSA-N |

SMILES |

CC(CCCCCCCCCCCCCCCCCCO)CCCCCCCC(C)C(=O)C |

规范 SMILES |

CC(CCCCCCCCCCCCCCCCCCO)CCCCCCCC(C)C(=O)C |

同义词 |

29-hydroxy-3,11-dimethyl-2-nonacosanone |

产品来源 |

United States |

Isolation and Natural Occurrence of 29 Hydroxy 3,11 Dimethylnonacosan 2 One

Methodologies for Extraction and Purification from Biological Matrices

Solvent Extraction Protocols

The initial step in isolating the pheromone components involves washing the cuticle of female cockroaches with a suitable organic solvent to extract the surface lipids. Hexane (B92381) has been effectively used for this purpose. nih.gov In a typical procedure, females are washed with hexane for a short duration to dissolve the cuticular lipids, including the pheromone components. nih.gov Dichloromethane and pentane (B18724) have also been identified as efficient solvents for extracting attractive substances from the cockroach cuticle. ncsu.edu The resulting extract contains a complex mixture of hydrocarbons, ketones, alcohols, and other lipids.

Chromatographic Separation Techniques (e.g., Flash Chromatography, HPLC)

Following solvent extraction, the crude lipid extract is subjected to chromatographic separation to isolate the individual pheromone components.

Flash Chromatography: This technique is often used as the primary separation step. The extract is passed through a silica (B1680970) gel column, and different chemical components are eluted using a solvent gradient of increasing polarity. For the separation of Blattella germanica pheromones, a gradient of pentane and diethyl ether is employed. cabidigitallibrary.org The fraction containing 29-Hydroxy-3,11-dimethylnonacosan-2-one is typically eluted with 100% diethyl ether, which is a highly polar solvent system, reflecting the hydroxyl group in the molecule. cabidigitallibrary.org

High-Performance Liquid Chromatography (HPLC): Fractions obtained from flash chromatography that show biological activity are often further purified using HPLC. cabidigitallibrary.org This technique provides higher resolution and is crucial for obtaining the pure compound for structural elucidation and bioassays. While specific HPLC parameters for the isolation of this compound are not extensively detailed in the provided search results, it is a key step in the purification of pheromone components. cabidigitallibrary.org

Thin-Layer Chromatography (TLC): TLC is another chromatographic method that has been used in the separation of these pheromone components. Extracts are spotted on a silica gel plate, which is then developed in a solvent system such as hexane-diethyl ether (93:7 v/v). nih.gov Different components of the extract travel up the plate at different rates, allowing for their separation. The bands corresponding to the compounds of interest can then be scraped from the plate and the compounds extracted. nih.gov

Bioassay-Guided Fractionation Strategies

A critical aspect of the isolation process is the use of bioassay-guided fractionation. ncsu.educabidigitallibrary.org At each step of the separation process, the resulting fractions are tested for their biological activity. In the case of the Blattella germanica sex pheromone, this involves exposing male cockroaches to the fractions and observing whether they elicit the characteristic wing-raising courtship behavior. ncsu.educabidigitallibrary.org Only the fractions that trigger this response are selected for further purification. This ensures that the efforts are focused on the biologically relevant compounds and was instrumental in the identification of this compound as an active pheromone component. ncsu.educabidigitallibrary.org

Chemical Synthesis and Analogue Derivatization of 29 Hydroxy 3,11 Dimethylnonacosan 2 One

Total Synthesis Approaches to 29-Hydroxy-3,11-dimethylnonacosan-2-one

The total synthesis of this compound requires the strategic assembly of a 29-carbon backbone with precise control over the stereochemistry at the C3 and C11 positions, along with the introduction of a hydroxyl group at C29 and a ketone at C2.

Retrosynthetic Analysis and Key Strategic Disconnections

A plausible retrosynthetic analysis of this compound would involve several key disconnections. The primary disconnection would likely be at the C11-C12 bond, breaking the molecule into two smaller, more manageable fragments. This approach allows for a convergent synthesis, where the two fragments are synthesized separately and then coupled together in a later step.

One fragment would be a C1-C11 unit containing the 3-methyl-2-one functionality. The other fragment would be a C12-C29 unit containing the 11-methyl and 29-hydroxy functionalities. The hydroxyl group at C29 would likely be protected throughout the synthesis to prevent unwanted side reactions.

Further disconnection of the C1-C11 fragment could involve an aldol-type reaction to form the carbon-carbon bond between C2 and C3. The C12-C29 fragment could be constructed through a series of alkylation reactions to build up the long carbon chain.

A key challenge in this retrosynthetic strategy is the stereoselective introduction of the methyl groups at C3 and C11. This can be addressed through the use of chiral starting materials or asymmetric catalytic methods.

Stereoselective Synthesis Methodologies

The biological activity of pheromones is often highly dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of this compound is of paramount importance.

One effective strategy for achieving stereocontrol is to utilize starting materials that are already enantiomerically pure. The "chiral pool" refers to the collection of readily available and inexpensive chiral compounds from natural sources. organic-chemistry.org For the synthesis of this compound, a potential chiral starting material is (R)- or (S)-citronellic acid. researchgate.netnih.gov

Citronellic acid possesses a chiral center with a methyl group, which could correspond to the C3 or C11 stereocenter of the target molecule. chemrxiv.org Through a series of well-established chemical transformations, the carboxylic acid and the double bond of citronellic acid can be modified to construct the desired carbon skeleton. For instance, the double bond could be cleaved to provide a shorter chain aldehyde, which can then be extended. This approach has been successfully employed in the synthesis of various insect pheromones. researchgate.net

In recent years, asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules. This approach utilizes a small amount of a chiral catalyst to induce the formation of one enantiomer over the other. For the synthesis of this compound, asymmetric catalytic methods could be employed to establish the stereocenters at C3 and C11.

For example, an asymmetric aldol (B89426) reaction could be used to create the C3 stereocenter. In this reaction, a chiral catalyst would control the facial selectivity of the enolate addition to an aldehyde, leading to the preferential formation of one diastereomer. Similarly, an asymmetric hydrogenation or a stereoselective conjugate addition of a methyl group could be used to set the C11 stereocenter.

Convergent vs. Linear Synthetic Routes

The synthesis of a complex molecule like this compound can be approached in either a linear or a convergent fashion.

A convergent synthesis , on the other hand, involves the independent synthesis of two or more fragments of the target molecule, which are then coupled together in the final stages of the synthesis. This approach is generally more efficient for complex molecules, as it allows for the parallel synthesis of the fragments, and a low-yielding step in one branch of the synthesis does not affect the other branches. For this compound, a convergent approach based on the C11-C12 disconnection described earlier would likely be the more efficient strategy.

| Synthetic Route | Description | Advantages | Disadvantages |

| Linear | Sequential addition of functional groups and carbon atoms to a single starting material. | Conceptually simple to plan. | Overall yield can be very low for long sequences. A single failed step can halt the entire synthesis. |

| Convergent | Independent synthesis of key fragments of the molecule, followed by their coupling. | Higher overall yields. Allows for parallel synthesis of fragments. Easier to optimize individual fragment syntheses. | Requires careful planning of fragment coupling reactions. |

Optimization of Synthetic Yields and Efficiency

Maximizing the yield and efficiency of each synthetic step is crucial for the successful synthesis of this compound, especially if a linear approach is considered. Several factors can be optimized to improve yields:

Reaction Conditions: Temperature, reaction time, solvent, and catalyst loading can all be fine-tuned to maximize product formation and minimize side reactions.

Reagent Choice: The selection of appropriate reagents is critical. For example, in a Grignard reaction to form a carbon-carbon bond, the choice of the alkyl halide and the reaction conditions can significantly impact the yield.

Purification Methods: Efficient purification techniques are necessary to isolate the desired product from byproducts and unreacted starting materials.

A systematic approach to optimization, such as design of experiments (DoE), can be employed to efficiently explore the effects of multiple variables on the reaction yield.

| Parameter | Optimization Strategy | Expected Outcome |

| Reaction Temperature | Varying the temperature to find the optimal balance between reaction rate and selectivity. | Increased yield and reduced formation of byproducts. |

| Catalyst Loading | Titrating the amount of catalyst to achieve maximum conversion with minimal catalyst usage. | Cost-effective synthesis with high efficiency. |

| Solvent Polarity | Screening a range of solvents to find one that best solubilizes reactants and stabilizes the transition state. | Improved reaction rates and yields. |

| Purification Technique | Comparing different chromatography methods (e.g., column, HPLC) for optimal separation. | Higher purity of the final product. |

Partial Synthesis and Semi-Synthesis from Related Precursors

The biosynthesis of this compound in the German cockroach provides a blueprint for semi-synthetic approaches. Research has shown that the pheromone components are derived from cuticular hydrocarbons. Specifically, 3,11-dimethylnonacosane (B14454559), a hydrocarbon present on the female's cuticle, is understood to be a direct precursor. nih.govacs.org The biosynthetic pathway is believed to involve a two-step process:

Hydroxylation: A female-specific hydroxylation of the 3,11-dimethylnonacosane backbone at the C-29 position.

Oxidation: A subsequent non-sex-specific oxidation to yield the ketone functionality at the C-2 position, resulting in this compound. nih.govacs.org

This natural pathway suggests a viable semi-synthetic strategy starting from the more readily available hydrocarbon precursor, 3,11-dimethylnonacosane. Such an approach would involve the regioselective introduction of a hydroxyl group at the terminal position, followed by oxidation to the methyl ketone.

Another related compound, 3,11-dimethylheptacosan-2-one, a C27 analogue, has also been identified as a less abundant, but active, component of the pheromone blend. nih.gov Its biosynthesis is presumed to follow a similar pathway from the corresponding C27 hydrocarbon, 3,11-dimethylheptacosane. Synthetic routes developed for this C27 analogue can often be adapted for the C29 target molecule, representing a form of partial synthesis from a related, albeit shorter, chemical scaffold.

Design and Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues is a powerful tool for probing the specific structural features of the pheromone that are essential for its biological activity. These studies typically involve systematic modifications to the parent structure and subsequent bioassays to evaluate the impact on the male cockroach's behavioral response.

Modifications at the Hydroxyl and Ketone Functionalities

The hydroxyl and ketone groups are key functional features of the molecule. The synthesis of derivatives where these groups are altered can reveal their importance in receptor binding and signal transduction.

Table 1: Potential Modifications at the Hydroxyl and Ketone Functionalities

| Modification Site | Derivative Type | Rationale |

| C-29 Hydroxyl Group | Ether (e.g., -OCH₃) | To investigate the role of the hydroxyl proton and hydrogen bonding capability. |

| Ester (e.g., -OAc) | To assess the impact of a bulkier, less polar group at this position. | |

| Deoxy (-H) | To determine if the hydroxyl group is essential for activity. | |

| C-2 Ketone Group | Secondary Alcohol | To evaluate the importance of the carbonyl's electrophilicity and planarity. |

| Acetal/Ketal | To block the ketone and test its necessity for binding. | |

| Oxime | To introduce a different polar, hydrogen-bonding group at this position. |

While specific published syntheses for a wide array of these derivatives of this compound are not abundant, the synthetic strategies for the parent compound can be adapted. For example, the terminal hydroxyl group could be readily converted to an ether or ester using standard Williamson ether synthesis or acylation conditions, respectively. Reduction of the ketone to the corresponding secondary alcohol can be achieved using selective reducing agents like sodium borohydride.

Alterations to the Alkyl Chain Length and Methyl Substituents

The long alkyl chain and the specific placement of the methyl groups are defining features of this pheromone. Altering these characteristics can provide insight into the spatial requirements of the receptor.

Table 2: Potential Alterations to the Alkyl Chain and Methyl Substituents

| Modification | Example Analogue | Rationale |

| Chain Length | 27-Hydroxy-3,11-dimethylheptacosan-2-one | To assess the optimal chain length for receptor fit. |

| 31-Hydroxy-3,11-dimethylhentriacontan-2-one | To determine if a longer chain is tolerated. | |

| Methyl Group Position | 29-Hydroxy-3,13-dimethylnonacosan-2-one | To probe the spatial constraints for the methyl groups. |

| 29-Hydroxy-x,y-dimethylnonacosan-2-one | To systematically map the active conformation. | |

| Number of Methyl Groups | 29-Hydroxynonacosan-2-one (desmethyl) | To evaluate the contribution of the methyl branches to activity. |

| 29-Hydroxy-3,11,x-trimethylnonacosan-2-one | To investigate if additional branching is permissible. |

Stereoisomeric Synthesis and Characterization

The natural pheromone possesses two stereocenters at the C-3 and C-11 positions. The stereocontrolled synthesis of all four possible stereoisomers—(3S,11S), (3R,11R), (3S,11R), and (3R,11S)—is essential for determining the absolute configuration of the natural product and for understanding the stereochemical requirements for its activity.

Pioneering work by Mori and colleagues involved the stereocontrolled synthesis of all possible stereoisomers of both 3,11-dimethylnonacosan-2-one (B1220436) and its 29-hydroxy derivative. This allowed for the unambiguous assignment of the (3S,11S) configuration to the natural pheromone. Their synthetic strategies often rely on the use of chiral starting materials and stereoselective reactions to build the carbon skeleton with the desired stereochemistry. Bioassays of the synthetic isomers confirmed that the (3S,11S)-isomer is the most active, highlighting the high degree of stereospecificity in the pheromone's perception by the male cockroach.

Development of Novel Methodologies for Long-Chain Ketone and Alcohol Synthesis

The synthesis of complex, long-chain molecules like this compound has spurred the development and application of novel synthetic methods. While many syntheses rely on established reactions, the challenges of working with long, nonpolar aliphatic chains have encouraged the adoption of more efficient and selective techniques.

Recent advancements in organic synthesis that are applicable to such targets include:

Cross-Coupling Reactions: Modern palladium- and nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Kumada) are powerful tools for constructing the long carbon chain from smaller, more manageable fragments. These methods offer high efficiency and functional group tolerance.

Olefin Metathesis: Ruthenium-catalyzed olefin metathesis provides a convergent and efficient route to couple long-chain olefinic precursors, which can then be hydrogenated to the saturated backbone.

Asymmetric Catalysis: The development of catalytic asymmetric methods for the synthesis of chiral alcohols and for the α-functionalization of ketones allows for more efficient construction of the stereocenters found in the target molecule, reducing the reliance on chiral pool starting materials.

Flow Chemistry: The use of microreactors and flow chemistry can improve the efficiency, safety, and scalability of reactions involving highly reactive intermediates or exothermic processes, which can be beneficial in multi-step syntheses of complex molecules.

While not always developed specifically for this pheromone, these modern synthetic tools are increasingly being integrated into the synthesis of natural products with similar structural features, paving the way for more efficient and versatile routes to this compound and its analogues.

Structural Elucidation and Advanced Characterization Methods for 29 Hydroxy 3,11 Dimethylnonacosan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 29-Hydroxy-3,11-dimethylnonacosan-2-one, a comprehensive suite of NMR experiments has been employed to assign the core structure, establish connectivity, and determine the relative and absolute stereochemistry of the chiral centers at positions 3 and 11. The synthesis of all four possible stereoisomers of this compound has been crucial for the definitive assignment of the natural pheromone's configuration as (3S, 11S). researchgate.net

The initial characterization of this compound begins with one-dimensional ¹H and ¹³C NMR spectroscopy. scribd.com The ¹H NMR spectrum provides information on the different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum reveals the number of distinct carbon atoms.

The ¹H NMR spectrum of a long-chain aliphatic compound like this is characterized by a large, unresolved multiplet for the many methylene (B1212753) (-CH₂-) groups in the backbone. However, key diagnostic signals can be identified. These include the methyl protons of the acetyl group at C-2, the methyl protons at C-3 and C-11, and the methine protons at these chiral centers. The protons adjacent to the hydroxyl group at C-29 also exhibit a characteristic chemical shift.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| C-1 (CH₃) | ~2.1 | ~29-31 |

| C-2 (C=O) | - | ~208-212 |

| C-3 (CH) | ~2.4 | ~45-50 |

| C-3 (CH₃) | ~1.1 | ~15-20 |

| C-4 to C-10, C-12 to C-28 (-CH₂-) | ~1.2-1.6 | ~22-35 |

| C-11 (CH) | ~1.3-1.5 | ~30-35 |

| C-11 (CH₃) | ~0.8-0.9 | ~19-23 |

| C-29 (CH₂OH) | ~3.6 | ~60-65 |

Note: The exact chemical shifts can vary based on the solvent and the specific stereoisomer.

To unravel the complex structure and assign the signals definitively, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. It is instrumental in tracing the connectivity of the aliphatic chain, for instance, by showing the correlation between the methine proton at C-3 and the protons of the adjacent methylene group (C-4) and the methyl group at C-3. ncsu.educambridge.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). ncsu.educambridge.org This is a powerful tool for unambiguously assigning the proton signal to its corresponding carbon atom in the skeleton. For example, it would show a cross-peak between the methine proton signal at C-11 and the C-11 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more). ncsu.educambridge.org This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, a correlation between the methyl protons at C-1 and the carbonyl carbon at C-2 would confirm the placement of the acetyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are directly bonded. This is a key technique for determining stereochemistry. By comparing the NOESY spectra of the different synthesized stereoisomers, the relative configurations of the methyl groups at C-3 and C-11 can be determined.

The determination of the absolute stereochemistry often requires chiral auxiliaries. Chiral shift reagents are lanthanide complexes that can reversibly bind to functional groups like alcohols and ketones. Upon binding, they induce significant changes in the chemical shifts of nearby protons in the NMR spectrum. The magnitude of this induced shift is dependent on the distance and orientation of the protons relative to the lanthanide metal. By using an enantiomerically pure chiral shift reagent, it is possible to differentiate between the enantiomers of a chiral compound and, in many cases, determine the absolute configuration by comparing the observed shifts to those of synthetic standards of known stereochemistry. researchgate.net This method was instrumental in confirming the (3S, 11S) configuration of the naturally occurring pheromone. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can be used to deduce its structure.

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental formula of the molecule. For this compound, the molecular formula is C₃₁H₆₂O₂. nih.gov HRMS would provide an exact mass measurement that is consistent with this formula, distinguishing it from other potential formulas with the same nominal mass.

Data Table: Molecular Formula and Mass Information

| Property | Value | Source |

| Molecular Formula | C₃₁H₆₂O₂ | nih.gov |

| Molecular Weight (Nominal) | 466 g/mol | nih.gov |

| Exact Mass (Monoisotopic) | 466.47498 u | nih.gov |

In tandem mass spectrometry (MS/MS), a specific ion (the parent ion) is selected, fragmented, and the resulting daughter ions are analyzed. epdf.pub This provides detailed structural information. For this compound, characteristic fragmentation patterns would be expected. A key fragmentation is the McLafferty rearrangement, which is common for ketones. This would likely result in an intense ion at m/z 72, corresponding to the [CH₃C(OH)=CH₂]⁺ fragment from the 3-methyl-2-one moiety. ncsu.edu Other significant fragmentations would involve cleavage at the C-11 methyl branch and loss of water from the C-29 hydroxyl group. Analysis of these fragmentation pathways helps to confirm the positions of the methyl groups and the hydroxyl and ketone functionalities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds within a mixture. In the context of this compound, GC-MS would be instrumental in isolating it from other components of a natural extract or a synthetic reaction mixture.

The gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase of the GC column. As a high-molecular-weight compound, this compound would exhibit a relatively long retention time. The mass spectrometer then bombards the eluted compound with electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint.

Key fragments in the mass spectrum would provide clues to the compound's structure. For instance, the loss of a water molecule (H₂O) from the molecular ion would be indicative of the hydroxyl group. Fragmentation patterns could also reveal the positions of the methyl branches and the carbonyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group, with the broadening resulting from hydrogen bonding. A sharp, strong absorption peak around 1715 cm⁻¹ would be characteristic of the carbonyl (C=O) group of a ketone. Additionally, absorptions in the 2850-2960 cm⁻¹ region would correspond to the C-H stretching vibrations of the long aliphatic chain.

Detailed, experimentally obtained IR spectra for this compound are not publicly available. The following table provides a theoretical summary of the expected IR absorption bands based on its known functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |

| O-H (Alcohol) | 3200-3600 | Stretching (Broad) |

| C=O (Ketone) | ~1715 | Stretching (Strong) |

| C-H (Alkane) | 2850-2960 | Stretching |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique could provide unambiguous information about its bond lengths, bond angles, and stereochemistry.

However, obtaining a single crystal of a long, flexible molecule like this can be exceptionally challenging. The flexibility of the long alkyl chain often hinders the formation of a well-ordered crystal lattice. There is no publicly available information to suggest that X-ray crystallographic data has been successfully obtained for this compound.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Assignment

This compound has two stereocenters, at the C3 and C11 positions, where the methyl groups are attached. This means that multiple stereoisomers of the molecule can exist. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration (R or S) of these chiral centers.

These methods measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms around the stereocenters. By comparing the experimentally obtained ECD or ORD spectrum with spectra predicted from quantum chemical calculations for each possible stereoisomer, the absolute configuration of the natural or synthesized compound can be assigned.

Specific chiroptical data for this compound is not available in the public domain. Such studies would be crucial for the stereoselective synthesis and biological evaluation of this pheromone component.

Biological Activities and Mechanistic Investigations of 29 Hydroxy 3,11 Dimethylnonacosan 2 One in Insect Systems

Pheromonal Activity and Behavioral Response Elicitation

The perception of 29-Hydroxy-3,11-dimethylnonacosan-2-one by male German cockroaches occurs upon direct antennal contact with the cuticle of a sexually mature female. nih.govncsu.edu This contact triggers a cascade of innate behaviors, signaling the male's recognition of a potential mate. nih.govresearchgate.net The compound is part of a multi-component pheromone blend, which includes other related ketones, alcohols, and aldehydes, all derived from cuticular hydrocarbons. researchgate.net

Elicitation of Courtship Behaviors (e.g., Wing-Raising) in Male Cockroaches

Upon antennal recognition of the pheromone, the male German cockroach performs a highly stereotyped and characteristic courtship display. nih.govncsu.edu A primary and essential component of this display is "wing-raising," where the male lifts his wings to a near 90° angle, a posture that exposes specialized tergal glands on his dorsal abdomen. researchgate.netresearchgate.netvub.be This action is not merely a visual signal but serves to offer a glandular secretion as a nuptial gift to the female. nih.gov The female is stimulated to mount the male and feed on this secretion, a behavior that positions her correctly for copulation. nih.govncsu.edu The entire sequence, from initial antennal contact with the pheromone to the full wing-raising display, is a critical prelude to mating. researchgate.netresearchgate.net

Dose-Response Relationships in Behavioral Assays

The courtship response elicited by this compound is dose-dependent. Laboratory-based behavioral assays, where synthetic pheromone is applied to a neutral substrate like a glass rod or a decoy antenna, have demonstrated that the intensity and frequency of the male's response correlate with the amount of pheromone present. While specific ED₅₀ (the effective dose to which 50% of males respond) values for this individual hydroxylated compound are part of a broader blend context, studies on its structural analogues provide clear evidence of dose-dependency. For instance, its C27 homologue, (3S,11S)-3,11-Dimethylheptacosan-2-one, elicits a minimal response at 1 ng, but a 100% response rate at doses of 10 ng or higher. ncsu.edu Similarly, studies on the primary C29 component, 3,11-dimethylnonacosan-2-one (B1220436), show a significant reduction in male response at lower concentrations (0.01 µg/µL) compared to higher ones (0.1 µg/µL). vub.be This relationship ensures that males respond robustly only when a sufficient chemical signal, indicative of a close, receptive female, is detected.

Table 1: Dose-Response in Male B. germanica to Pheromone Components This table illustrates the dose-dependent nature of courtship behavior in response to pheromone components structurally related to this compound.

| Compound | Dose | Percentage of Males Responding |

|---|---|---|

| (3S,11S)-3,11-Dimethylheptacosan-2-one | 1 ng | Low |

| (3S,11S)-3,11-Dimethylheptacosan-2-one | ≥10 ng | 100% |

| 3,11-Dimethylnonacosan-2-one | 0.01 µg/µL | ~40% (Reduced Response) |

| 3,11-Dimethylnonacosan-2-one | 0.1 µg/µL | ~50% (Reduced Response) |

Data synthesized from studies on pheromone component activity. vub.bencsu.edu

Comparison of Activity with Other Pheromone Components and Analogues

The female German cockroach's sex pheromone is a blend, and the activity of this compound is understood in the context of this mixture. nih.govnih.gov It is considered one of the less abundant, yet active, components derived from the primary pheromone, (3S,11S)-3,11-dimethylnonacosan-2-one. nih.govnih.gov The full blend, including the hydroxylated and oxo-derivatives, is thought to provide a more robust and specific signal. nih.gov

Structure-Activity Relationship (SAR) Studies

The precise chemical structure of this compound is paramount to its biological function. SAR studies investigate how changes to the molecule's configuration and composition affect its ability to elicit a behavioral response, providing insight into the specificity of the insect's chemoreceptors.

Influence of Stereochemistry on Biological Potency and Specificity

The this compound molecule possesses two chiral centers at the C3 and C11 positions, where the methyl groups are attached. This gives rise to four possible stereoisomers: (3R,11R), (3S,11S), (3R,11S), and (3S,11R). Seminal work involving the stereocontrolled synthesis and subsequent bioassays of all four stereoisomers of the primary C29 pheromone, 3,11-dimethylnonacosan-2-one, revealed the critical nature of this stereochemistry. The natural, most active form was identified as (3S,11S)-3,11-dimethylnonacosan-2-one. ncsu.edu

Subsequent studies on related components have shown that while the (3S,11S) configuration is often the most potent, male cockroaches may still respond to other isomers, sometimes with surprising results. In one case involving the C27 analogue, it was found that unnatural stereoisomers could be more active than the natural one, a rare finding in insect pheromone systems. ncsu.edu This suggests a degree of flexibility in the receptor binding site, although a clear preference exists. For the full pheromone blend to be maximally effective, the correct stereochemistry of its major components is crucial for ensuring species-specific recognition and reproductive isolation.

Table 2: Behavioral Activity of Pheromone Stereoisomers and Analogues This table summarizes the differential activity of various stereoisomers and related compounds in eliciting courtship responses in male German cockroaches, highlighting the importance of chemical structure.

| Compound | Stereochemistry | Relative Activity |

|---|---|---|

| 3,11-Dimethylnonacosan-2-one | (3S,11S) | High (Natural Pheromone) |

| 3,11-Dimethylnonacosan-2-one | Other Isomers | Lower Activity |

| 3,11-Dimethylheptacosan-2-one | (3S,11S) | Active, but less so than C29 homologue |

| This compound | (3S,11S) | Active Component |

| 29-Oxo-3,11-dimethylnonacosan-2-one | (3S,11S) | Active Component |

Information based on findings related to the natural pheromone blend and its components. ncsu.eduncsu.edu

Impact of Structural Modifications on Behavioral Response

Modifying the structure of this compound and its parent compound has a significant impact on biological activity. The presence and position of the methyl groups, the length of the carbon chain, and the nature of the oxygenated functional group are all critical determinants of potency.

Chain Length: The pheromone blend includes both a 29-carbon backbone (nonacosan-) and a 27-carbon backbone (heptacosan-). While both are active, the C29 components are generally more abundant and elicit a stronger response, indicating that chain length is a key factor in receptor binding and activation. nih.govncsu.edu

Methyl Group Position: The specific placement of methyl groups at carbons 3 and 11 is essential. Moving these groups to other positions along the carbon chain would likely diminish or eliminate the compound's activity, as the shape of the molecule would no longer fit the specific olfactory receptors on the male's antennae.

Olfactory Receptor Interactions (e.g., Pheromone-Binding Proteins)

The perception of chemical cues like this compound begins at the periphery, within the sensilla of the insect's antennae. Here, hydrophobic pheromone molecules must traverse the aqueous sensillar lymph to reach the olfactory receptors on the dendritic membrane of olfactory sensory neurons. This transport is facilitated by soluble proteins, including pheromone-binding proteins (PBPs).

While direct in vitro binding assays specifically quantifying the interaction between this compound and recombinant Blattella germanica olfactory proteins are not extensively documented in publicly available research, studies on related compounds and proteins provide significant insights. Research has focused on identifying the key proteins involved in the perception of the B. germanica contact sex pheromone blend.

Two sensory neuron membrane proteins (SNMPs), BgerSNMP1d and BgerSNMP1e, have been identified as being significantly enriched in the antennae of male German cockroaches. vub.be These proteins are implicated as crucial for the recognition of the major components of the contact sex pheromone. vub.be Although specific binding assays with the hydroxylated compound are lacking, molecular docking studies have been performed with the closely related and more abundant pheromone component, 3,11-dimethylnonacosan-2-one.

In contrast, studies on two other putative odorant-binding proteins, BgerOBP26 and BgerOBP40, have been conducted. In vitro fluorescence binding assays were used to assess their affinity for various ligands, including the non-hydroxylated pheromone component, 3,11-dimethylnonacosane (B14454559). The results indicated a relatively low binding affinity of BgerOBP26 for this compound, and neither OBP showed a strong affinity, suggesting they are likely not the primary carriers for these contact sex pheromones. nih.gov This points towards other proteins, such as SNMPs, playing a more direct role in binding and transport.

The binding affinity and selectivity of olfactory proteins are critical for the specific recognition of pheromone components. While quantitative binding data (e.g., Ki or Kd values) for this compound with its cognate receptors are not available, molecular docking analyses have provided theoretical insights into the binding of the major pheromone component, 3,11-dimethylnonacosan-2-one, with BgerSNMP1d and BgerSNMP1e.

| Protein | Ligand | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| BgerSNMP1d | 3,11-dimethylnonacosan-2-one | -3.5 | vub.be |

| BgerSNMP1e | 3,11-dimethylnonacosan-2-one | -3.5 | vub.be |

These computational models suggest that both BgerSNMP1d and BgerSNMP1e can bind to the major pheromone component with similar predicted affinities. The structural models of these interactions highlight key amino acid residues within the binding pockets of the SNMPs that are likely responsible for this interaction. While these findings pertain to the non-hydroxylated analogue, they provide a strong foundation for understanding how the structurally similar this compound might be recognized. The presence of the hydroxyl group would likely alter the binding affinity and specificity, potentially through the formation of additional hydrogen bonds with the receptor.

Cellular and Molecular Mechanisms Underlying Pheromone Perception

The binding of a pheromone to its receptor is the initial step in a signal transduction cascade that converts the chemical signal into an electrical one, which is then processed by the insect's nervous system.

| Treatment | Pheromone Component | EAG Response Reduction | Reference |

|---|---|---|---|

| dsBgerOrco | 3,11-dimethylnonacosan-2-one | Significantly reduced | vub.be |

| dsBgerSNMP1d | 3,11-dimethylnonacosan-2-one | Significantly reduced | vub.be |

| dsBgerSNMP1e | 3,11-dimethylnonacosan-2-one | Significantly reduced | vub.be |

These findings strongly suggest that this compound, as a component of the same pheromone blend, would also elicit an EAG response that is dependent on the proper functioning of Orco and specific SNMPs.

The perception of pheromones in insects is primarily mediated by a specialized set of olfactory receptors (ORs). These receptors are not G-protein coupled receptors as in vertebrates, but rather are ligand-gated ion channels. researchgate.net An insect OR typically forms a heteromeric complex with the highly conserved odorant receptor coreceptor, Orco. researchgate.net

Upon binding of the pheromone molecule, this OR-Orco complex undergoes a conformational change, opening a non-specific cation channel and leading to the influx of ions such as Na+ and Ca2+. This influx depolarizes the membrane of the olfactory sensory neuron, generating a receptor potential. If this potential reaches the threshold, it triggers the firing of action potentials, which are then transmitted to the antennal lobe of the brain for further processing.

The crucial role of SNMPs in this process for contact pheromones is an area of active research. It is hypothesized that SNMPs may facilitate the transfer of these large, non-volatile pheromone molecules from the cuticular surface to the OR-Orco complex embedded in the dendritic membrane. The knockdown of BgerSNMP1d and BgerSNMP1e leading to reduced EAG responses supports their critical involvement in the initial stages of signal transduction. vub.be

The downstream signaling cascade following the initial ion influx likely involves various intracellular signaling pathways that modulate the neuron's sensitivity and response dynamics. However, the specific intracellular messengers and pathways activated by the perception of this compound in B. germanica olfactory neurons have yet to be fully elucidated.

Biosynthesis and Metabolism of 29 Hydroxy 3,11 Dimethylnonacosan 2 One

Proposed Biosynthetic Pathway Elucidation

The biosynthesis of 29-hydroxy-3,11-dimethylnonacosan-2-one is a multi-step process that begins with a common cuticular hydrocarbon and proceeds through sequential enzymatic reactions.

The proposed pathway suggests that 3,11-dimethylnonacosane (B14454559) is first converted to 3,11-dimethylnonacosan-2-one (B1220436), which then serves as the immediate precursor to this compound. nih.gov This hierarchical synthesis is a common strategy in the production of complex insect pheromones.

The transformation of the hydrocarbon precursor into the final pheromone component involves key enzymatic reactions, specifically oxidation and hydroxylation. nih.govnih.govresearchgate.net The initial step is the oxidation of 3,11-dimethylnonacosane at the C-2 position to yield the methyl ketone 3,11-dimethylnonacosan-2-one. researchgate.net This ketone is a significant and abundant component of the female's contact sex pheromone blend. nih.gov

Following the formation of 3,11-dimethylnonacosan-2-one, a subsequent hydroxylation event occurs at the C-29 position. This reaction introduces a hydroxyl group at the terminal end of the molecule, resulting in the formation of this compound. nih.gov This hydroxylation adds to the chemical complexity of the pheromone blend and is a crucial step in producing the full array of active compounds. nih.gov A further oxidation of this hydroxylated compound to 29-oxo-3,11-dimethylnonacosan-2-one has also been proposed, indicating a cascade of oxidative modifications. nih.gov

The elucidation of this biosynthetic pathway has been significantly aided by isotopic labeling studies. The use of radiolabeled compounds has allowed researchers to trace the metabolic fate of precursors within the insect. For instance, the metabolism of 3,11-dimethylnonacosane to its corresponding alkanol and ketone derivatives has been demonstrated using radio-TLC and radio-GLC techniques. researchgate.net

Furthermore, in vivo studies using [1-¹⁴C]propionate have confirmed the de novo synthesis of the methyl ketone pheromone fraction. The incorporation of the radiolabel from propionate, a known precursor for methyl-branched hydrocarbons, into the cuticular pheromone components provides direct evidence for their biosynthesis from smaller metabolic units. nih.gov These experiments have been instrumental in confirming the proposed sequence of reactions and understanding the flow of metabolites through the pathway.

Metabolic Fate and Degradation in Biological Systems

The intricate blend of the female German cockroach (Blattella germanica) contact sex pheromone is a dynamic system, subject to metabolic processes that both generate and likely degrade its active components. The compound this compound is a key intermediate in this metabolic cascade, arising from the modification of a more abundant precursor and potentially undergoing further transformation.

Biotransformation in Insect Tissues

The biosynthesis of this compound is intrinsically linked to the metabolism of cuticular hydrocarbons in the female German cockroach. The primary and most abundant component of the contact sex pheromone is 3,11-dimethylnonacosan-2-one. nih.gov It is proposed that this compound is a direct metabolite of this C29 methyl ketone. nih.gov

The biotransformation is thought to involve a hydroxylation reaction, where a hydroxyl group is introduced at the 29th carbon position of 3,11-dimethylnonacosan-2-one. nih.gov This conversion results in the formation of the less abundant, but biologically significant, this compound. nih.gov

Furthermore, it is hypothesized that the metabolic pathway continues, with this compound serving as a substrate for a subsequent oxidation step. This reaction would convert the hydroxyl group at the C-29 position into a keto group, yielding another minor component of the pheromone blend, 29-oxo-3,11-dimethylnonacosan-2-one. nih.gov This proposed pathway highlights a sequential oxidation of the terminal methyl group of the main pheromone component.

The following table summarizes the proposed metabolic transformation of the C29 pheromone components in Blattella germanica.

| Precursor Compound | Metabolic Process | Resulting Compound |

| 3,11-Dimethylnonacosan-2-one | Hydroxylation | This compound |

| This compound | Oxidation | 29-Oxo-3,11-dimethylnonacosan-2-one |

This table illustrates the proposed biosynthetic relationships between the major C29 contact sex pheromone components of the female German cockroach.

Regulation of Pheromone Production and Accumulation

The production and accumulation of the entire contact sex pheromone blend, including this compound, are under tight physiological control, closely linked to the female's reproductive status and hormonal regulation. The synthesis of the precursor, 3,11-dimethylnonacosan-2-one, is initiated from the cuticular hydrocarbon 3,11-dimethylnonacosane. nih.gov This initial conversion involves hydroxylation to an alcohol intermediate, which is then oxidized to the methyl ketone. nih.gov

A key regulator of this biosynthetic pathway is the juvenile hormone (JH). nih.govnih.gov The application of the juvenile hormone analog, hydroprene, has been shown to induce significant increases in the conversion of the hydrocarbon precursor to the methyl ketone pheromone in females under conditions where endogenous JH levels are low. nih.govnih.gov This indicates that juvenile hormone plays a crucial role in upregulating the production of the pheromone components.

The accumulation of the pheromone on the female's cuticle is correlated with her vitellogenic cycle, which is the period of egg development. Pheromone levels increase significantly as the female reaches sexual maturity and during periods of oocyte growth. This ensures that the full pheromonal signal is present when the female is receptive to mating.

Advanced Analytical Methodologies for 29 Hydroxy 3,11 Dimethylnonacosan 2 One

Quantitative Analysis in Biological Extracts

Quantitative analysis of 29-Hydroxy-3,11-dimethylnonacosan-2-one from complex biological matrices necessitates highly sensitive and selective analytical methods. The choice between chromatographic techniques largely depends on the required sensitivity, the complexity of the sample matrix, and the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. However, its detection can be challenging due to the lack of a strong chromophore.

One approach is the use of a Refractive Index Detector (RI) , which is a universal detector that responds to changes in the refractive index of the mobile phase caused by the analyte. While robust, RI detection generally suffers from lower sensitivity compared to other detectors. nih.gov

To enhance detection sensitivity, derivatization of the ketone functional group is a common strategy. Reagents such as 2,4-dinitrophenylhydrazine (DNPH) react with the carbonyl group to form a highly chromophoric DNPH-hydrazone derivative. fishersci.comepa.govthermofisher.com This allows for highly sensitive quantification using an Ultraviolet (UV) detector . fishersci.comepa.gov The use of Ultra-High-Performance Liquid Chromatography (UHPLC) can further improve separation efficiency and reduce analysis time. fishersci.com

Reversed-phase chromatography is the most suitable separation mode, typically employing C8 or C18 columns. nih.govnih.govlibretexts.org The mobile phase usually consists of a gradient mixture of solvents like acetonitrile, methanol, and water, sometimes with additives like formic or acetic acid to improve peak shape. nih.govacs.orgfrontiersin.org

Table 1: Illustrative HPLC-UV Conditions for Analysis of a Derivatized Long-Chain Ketone

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water/Acetonitrile (90:10) with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Isopropanol (80:20) |

| Gradient | 0-20 min, 50-100% B; 20-25 min, 100% B |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at 360 nm (for DNPH derivative) |

| Injection Volume | 20 µL |

| Column Temperature | 35 °C |

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a standard technique for the quantification of a wide range of organic compounds. For a molecule like this compound, derivatization of the hydroxyl group to a more volatile silyl (B83357) ether (e.g., using BSTFA) is typically necessary to improve its chromatographic properties and prevent thermal degradation.

GC-FID offers high resolution and sensitivity for aliphatic compounds. scielo.br The separation is generally performed on a non-polar or semi-polar capillary column, such as one with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase. nih.govresearchgate.net A temperature-programmed analysis is essential to elute such a high-molecular-weight compound in a reasonable time with good peak shape. nih.govresearchgate.net

Table 2: Representative GC-FID Parameters for a Derivatized Long-Chain Keto-Alcohol

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injection Mode | Splitless |

| Injector Temp. | 300 °C |

| Oven Program | 150 °C (hold 2 min), ramp at 10 °C/min to 320 °C (hold 10 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 340 °C |

| Derivatization | Silylation of the hydroxyl group |

Hyphenated Techniques for Enhanced Resolution and Identification

For unambiguous identification and trace-level quantification, hyphenated techniques that couple the separation power of chromatography with the specificity of mass spectrometry are indispensable.

LC-MS/MS for Trace Analysis and Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for sensitive and selective quantification of organic molecules in complex biological matrices. frontiersin.orgnih.gov This technique combines the separation capabilities of HPLC with the mass-resolving power of a tandem mass spectrometer.

For this compound, electrospray ionization (ESI) would be the preferred ionization method, likely operating in positive ion mode to generate protonated molecules [M+H]⁺. nih.gov High-resolution mass spectrometry (HRMS), for instance, using an Orbitrap mass analyzer, can provide highly accurate mass measurements, which aids in confirming the elemental composition of the detected analyte. nih.gov

In the tandem MS (MS/MS) mode, the parent ion is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, exceptional selectivity and sensitivity can be achieved, effectively eliminating matrix interferences. Derivatization may also be used to enhance ionization efficiency. mdpi.comresearchgate.net

Development of Robust Sample Preparation Protocols for Complex Matrices

The quality of analytical data is critically dependent on the sample preparation procedure. The primary goals of sample preparation are to extract the analyte from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.

For a lipophilic compound such as this compound, a liquid-liquid extraction (LLE) is a common starting point. The Folch method, which uses a chloroform/methanol mixture, or variations thereof, are widely employed for lipid extraction from tissues and biofluids. nih.govnih.govcreative-proteomics.com

Following extraction, a cleanup and fractionation step is often necessary. Solid-Phase Extraction (SPE) is a powerful tool for this purpose. A silica (B1680970) gel SPE cartridge can be used to separate lipids based on their polarity. nih.govcreative-proteomics.comnih.gov The sample is loaded onto the cartridge, and a series of solvents with increasing polarity are used to elute different compound classes, allowing for the isolation of the fraction containing the target analyte. Finally, the solvent from the purified fraction is typically evaporated under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the subsequent chromatographic analysis. creative-proteomics.comnih.gov

Potential Research Applications and Future Directions for 29 Hydroxy 3,11 Dimethylnonacosan 2 One

Role as a Biochemical Probe in Insect Neurobiology and Chemical Communication Research

As a compound that directly triggers a specific, observable behavior, 29-Hydroxy-3,11-dimethylnonacosan-2-one is an invaluable tool for dissecting the neural circuits underlying chemoreception and behavioral responses in insects. By using this pheromone component, researchers can investigate the fundamental principles of how chemical signals are detected by antennal sensilla, processed in the antennal lobe and higher brain centers, and ultimately translated into complex motor patterns like courtship.

Synthesized and isotopically labeled versions of this molecule can be used to:

Map Olfactory Pathways: Trace the journey of the pheromone signal from receptor neurons to specific glomeruli in the antennal lobe, helping to create a functional map of the cockroach's olfactory system.

Characterize Receptor Proteins: Identify and characterize the specific olfactory receptors (ORs) that bind to this compound. This can be achieved through techniques like electroantennography (EAG) and single-sensillum recordings, which measure the electrical responses of the antenna and individual sensory neurons to the pheromone. rsc.org

Investigate Neural Processing: Explore how the neural signal is processed and integrated with information from other sensory modalities to produce a coherent behavioral output.

Understanding these mechanisms in a model organism like the German cockroach can provide broader insights into the neurobiology of chemical communication across a wide range of insect species.

Potential as a Lead Compound for Environmentally Benign Insect Control Strategies (Conceptual, Non-Toxicological)

The reliance on conventional insecticides for pest control raises concerns about environmental contamination and the development of resistance. mdpi.com Pheromone-based strategies offer a more targeted and ecologically friendly alternative. nih.govmdpi.com this compound, as a key attractant, can be a cornerstone of such strategies for managing German cockroach populations.

Conceptual applications include:

Mating Disruption: Dispersing synthetic pheromones into the environment can confuse males and prevent them from locating females, thereby disrupting mating and reducing population growth. mdpi.com

Lure-and-Kill Systems: Pheromone-baited traps can be combined with a killing agent, attracting cockroaches to a specific point for elimination. nih.govbiorxiv.org

Monitoring and Surveillance: Traps baited with the synthetic pheromone can be used to monitor cockroach populations, allowing for early detection and more targeted application of control measures. researchgate.net

Sustainable Production Strategies (e.g., Biotechnological Approaches)

The chemical synthesis of complex, chiral molecules like this compound can be challenging and costly. mdpi.com Biotechnological production using engineered microorganisms or plants presents a promising, sustainable alternative. mdpi.com

The biosynthetic pathway of this pheromone in B. germanica involves the hydroxylation and subsequent oxidation of the cuticular hydrocarbon 3,11-dimethylnonacosane (B14454559). pherobase.comnih.gov This knowledge provides a roadmap for metabolic engineering.

Potential Biotechnological Platforms:

| Platform | Advantages | Challenges |

| Engineered Yeast (e.g., Saccharomyces cerevisiae, Yarrowia lipolytica) | Well-characterized genetics, established fermentation technology. biorxiv.org | Efficient production of long-chain, methyl-branched precursors can be a bottleneck. |

| Engineered Bacteria (e.g., Escherichia coli) | Rapid growth, high yields for some products. nih.govlbl.gov | Toxicity of intermediates or final products can inhibit growth. |

| Engineered Plants (e.g., Nicotiana benthamiana) | Can produce and store large quantities of lipids, potentially lowering costs. mdpi.com | Slower growth cycles compared to microbes, more complex genetic manipulation. |

Researchers are actively exploring the use of engineered microbes to produce various methyl ketones for applications ranging from biofuels to flavor and fragrance compounds. rwth-aachen.denih.gov These efforts have demonstrated the feasibility of manipulating fatty acid metabolism to generate high titers of these molecules. nih.gov

Future Research Trajectories in Biosynthetic Engineering and Chemo-Enzymatic Synthesis

Future research will likely focus on optimizing these biotechnological production systems and exploring hybrid chemo-enzymatic approaches.

Biosynthetic Engineering Trajectories:

Enzyme Discovery and Characterization: A critical step is the identification and characterization of the specific enzymes from B. germanica responsible for the key steps in the biosynthetic pathway, particularly the cytochrome P450 monooxygenases that catalyze the hydroxylation of the long-chain alkane. pherobase.commdpi.com

Pathway Optimization: Once identified, the genes encoding these enzymes can be introduced into a microbial or plant host. Further engineering would involve optimizing the expression of these genes and manipulating the host's native metabolic pathways to increase the flux towards the desired product. This could involve upregulating fatty acid synthesis and introducing enzymes that can produce the specific methyl-branched backbone. nih.gov

Chemo-Enzymatic Synthesis Trajectories:

Enzymatic Stereoselective Reactions: Chemical synthesis can be used to produce a precursor molecule, and then enzymes can be employed to perform specific, stereoselective transformations that are difficult to achieve through traditional chemistry. rsc.orgnih.gov For instance, a lipase (B570770) could be used for the stereoselective acylation or deacylation of a racemic hydroxy ketone precursor.

Cascade Reactions: One-pot cascade reactions that combine chemical and enzymatic steps can streamline the synthesis process, making it more efficient and cost-effective. rsc.org

The integration of chemical and biological catalysis holds immense promise for the sustainable and scalable production of complex natural products like this compound.

常见问题

Q. What are the established synthetic routes for 29-Hydroxy-3,11-dimethylnonacosan-2-one, and what key intermediates are involved?

The compound is synthesized via multi-step stereocontrolled processes. A common approach involves:

- Step 1 : Preparation of 3,11-dimethylnonacosan-2-one as a precursor through alkylation of β-keto esters or Grignard reactions .

- Step 2 : Hydroxylation at the C29 position using oxidizing agents like pyridinium chlorochromate (PCC) or enzymatic methods to introduce the hydroxyl group .

- Step 3 : Purification via column chromatography and verification of stereochemical purity using chiral HPLC .

Q. How is the structural identity of synthetic this compound validated?

Structural confirmation relies on:

- NMR spectroscopy : - and -NMR to assign methyl, ketone, and hydroxyl groups .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- Comparison with natural isolates : Co-injection with natural pheromone extracts in GC-MS to validate retention times and spectral matches .

Q. What bioassays are used to confirm the pheromonal activity of this compound?

Activity is tested using:

- Behavioral assays : Male German cockroach wing-raising responses in dual-choice arenas, with synthetic compounds applied to glass rods or filter paper .

- Dose-response curves : Quantification of threshold concentrations (e.g., nanogram to microgram ranges) required to elicit mating behaviors .

Advanced Research Questions

Q. How do stereochemical variations in this compound affect its biological activity?

- The compound has four stereoisomers due to chiral centers at C3 and C11. Stereocontrolled synthesis (e.g., using chiral auxiliaries or enzymatic resolution) reveals that (3R,11R) -isomers exhibit 10–100× higher activity than (3S,11S) -isomers in bioassays .

- Activity differences are attributed to receptor-binding specificity in cockroach chemosensory tissues, validated via electrophysiological recordings .

Q. What explains contradictory reports on the relative potency of this compound compared to its non-hydroxylated analog?

Discrepancies arise from:

- Synergistic effects : The hydroxylated compound (Component B) enhances the activity of 3,11-dimethylnonacosan-2-one (Component A) by 2–5× in binary mixtures, as shown in dose-additivity experiments .

- Experimental design variations : Differences in solvent carriers (e.g., hexane vs. acetone) and insect population strains may alter perceived potency .

Q. What methodologies are used to study the oxidative metabolism of 3,11-dimethylnonacosan-2-one to this compound in vivo?

- Isotopic labeling : - or -labeled precursors are administered to cockroaches, followed by GC-MS analysis of metabolites .

- Enzyme inhibition assays : Cytochrome P450 inhibitors (e.g., piperonyl butoxide) are applied to identify oxidative pathways involved in hydroxylation .

Q. How can researchers optimize synthetic yields of this compound while minimizing side reactions?

- Protection-deprotection strategies : Use of tert-butyldimethylsilyl (TBS) ethers to protect the hydroxyl group during intermediate steps .

- Catalytic optimization : Transition metal catalysts (e.g., Pd/C) for selective hydrogenation of unsaturated intermediates .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in bioassay results across studies?

- Standardized protocols : Adopt uniform parameters (e.g., insect age, testing temperature, solvent purity) to reduce variability .

- Blinded experiments : Use double-blind designs to eliminate observer bias in behavioral scoring .

Q. What analytical techniques resolve ambiguities in stereochemical assignments?

- X-ray crystallography : Definitive structural determination of synthetic intermediates .

- Vibrational circular dichroism (VCD) : Detects subtle stereochemical differences in hydroxylated products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。